Sodium 6-methoxypyridazine-3-sulfinate
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Overview
Description
Sodium 6-methoxypyridazine-3-sulfinate: is a chemical compound with the molecular formula C5H5N2NaO3S and a molecular weight of 196.16 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with a methoxy group at the 6-position and a sulfinate group at the 3-position. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-methoxypyridazine-3-sulfinate typically involves the sulfonation of 6-methoxypyridazine. This process can be achieved through the reaction of 6-methoxypyridazine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically isolated through crystallization and purified by recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-methoxypyridazine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyridazine derivatives .
Scientific Research Applications
Sodium 6-methoxypyridazine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Sodium 6-methoxypyridazine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Sodium pyridine-3-sulfinate
- Sodium thiophene-2-sulfinate
- Sodium trifluoromethane-sulfinate
- Sodium nitrobenzenesulfinate
Comparison: Sodium 6-methoxypyridazine-3-sulfinate is unique due to the presence of the methoxy group on the pyridazine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other sulfinates, it offers distinct advantages in terms of stability and ease of handling .
Properties
IUPAC Name |
sodium;6-methoxypyridazine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S.Na/c1-10-4-2-3-5(7-6-4)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEZJGZDRHYVEH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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